molecular formula C21H21N3O3 B2922405 GSHtracer CAS No. 1479071-34-5

GSHtracer

Cat. No. B2922405
CAS RN: 1479071-34-5
M. Wt: 363.417
InChI Key: YCXQIYZKBAKCHQ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSHtracer is a ratiometric probe used for real-time monitoring of GSH (reduced glutathione) dynamics and heterogeneity .


Synthesis Analysis

The empirical formula of this compound is C21H21N3O3 and it has a molecular weight of 363.41 . The synthesis of this compound involves complex chemical reactions, but the exact process is not detailed in the available sources.


Physical And Chemical Properties Analysis

This compound is a powder that can range in color from faint red to very dark red. It is soluble in DMSO at a concentration of 2 mg/mL . It has an empirical formula of C21H21N3O3 and a molecular weight of 363.41 .

Scientific Research Applications

  • Graph Signal Processing in Biological Data Analysis : Graph signal processing (GSP) offers methods for processing data on irregular graph domains, applicable in the analysis of biological data. This approach is useful in sensor network data, biological data processing, and in applications related to image processing and machine learning (Ortega et al., 2017).

  • Gene Set Enrichment Analysis (GSEA) : GSEA is a powerful method for interpreting gene expression data, focusing on gene sets sharing common biological functions, chromosomal locations, or regulation. This approach has provided insights into various cancer-related datasets, including leukemia and lung cancer (Subramanian et al., 2005).

  • Novel Screening Method (GSA-QHTS) : The GSA-QHTS method combines global sensitivity analysis (GSA) with quantitative high-throughput screening (QHTS). It identifies main pharmaceutical pollutants and their interactions in biological effects of low-dose complex mixtures at the microbial population level (Rodea-Palomares et al., 2016).

  • Importance of Glutathione in Malnutrition : Glutathione (GSHT) plays a crucial role in antioxidant and immune functions, especially in conditions of malnutrition. It contributes to the regulation of cellular redox balance, immune function, and cell proliferation (Bray & Taylor, 1994).

  • Genomic Sequence Archive (GSA) : The Genome Sequence Archive is a data repository for archiving raw sequence data, supporting global research activities. It provides data storing and sharing services for diverse data types, crucial for genomic research (Chen et al., 2021).

  • Glutathione S-Transferases in Response to Stress : Research on Eriocheir hepuensis has shown that glutathione S-transferases (GST) genes play a significant role in regulating stress responses, indicating the importance of glutathione-related enzymes in biological systems (Liu et al., 2021).

  • GAGE for Pathway Analysis : Generally Applicable Gene-set Enrichment (GAGE) is a method used in gene expression data analysis based on pathway knowledge, showing major advantages in terms of robustness, sensitivity, and biological relevance (Luo et al., 2009).

Mechanism of Action

Target of Action

GSHtracer is a ratiometric probe designed for the measurement of glutathione (GSH) levels . GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the primary target of this compound . GSH plays a crucial role in maintaining cellular redox homeostasis and detoxifying reactive oxygen species .

Mode of Action

Upon binding to GSH, this compound exhibits a shift in its excitation/emission maximum λ from 520/580 nm to 430/510 nm . This change in fluorescence properties allows for the real-time monitoring of GSH dynamics in biological systems .

Biochemical Pathways

This compound is involved in the ascorbate-glutathione (AsA-GSH) cycle, a central pathway in plant cells that links the scavenging activity of hydrogen peroxide (H2O2) to redox signaling . The AsA-GSH cycle plays a crucial role in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , suggesting that it can be readily absorbed and distributed in biological systems.

Result of Action

The binding of this compound to GSH allows for the real-time monitoring of GSH dynamics in biological systems . This can provide valuable insights into the redox status of cells and the effectiveness of antioxidant systems .

Action Environment

Environmental stresses can alter the production of reactive oxygen species (ROS) in plant cells and influence the interplay between ROS generation and scavenging mechanisms . As this compound is involved in monitoring GSH levels, environmental factors that affect GSH production and utilization would likely influence the action, efficacy, and stability of this compound .

properties

IUPAC Name

(E)-2-cyano-N,N-dimethyl-3-(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-23(2)20(25)16(12-22)11-15-10-14-9-13-5-3-7-24-8-4-6-17(18(13)24)19(14)27-21(15)26/h9-11H,3-8H2,1-2H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXQIYZKBAKCHQ-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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